(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide
Description
Properties
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXTFCKYQZHKM-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of L-lysine
The α-amino group of L-lysine is acetylated using acetic anhydride in the presence of pyridine or triethylamine. This step ensures selective protection while leaving the ε-amino group available for subsequent reactions.
Reaction Conditions :
Activation and Coupling with p-Nitroaniline
The acetylated lysine derivative is activated using carbodiimides (e.g., EDC/HOBt) or chloroformates (e.g., p-nitrophenyl chloroformate) to form an active ester. This intermediate reacts with p-nitroaniline in a nucleophilic acyl substitution reaction.
Critical Parameters :
Table 1: Coupling Reaction Optimization
Deprotection and Final Isolation
The ε-amino group, temporarily protected with a tert-butoxycarbonyl (Boc) group, is deprotected using trifluoroacetic acid (TFA). The crude product is purified via reversed-phase chromatography or recrystallization from ethanol/water mixtures.
Purification Metrics :
Industrial-Scale Production
Process Intensification
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times from hours to minutes. For example, the acetylation step achieves 95% conversion in 30 minutes under microwave irradiation.
Quality Control Protocols
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In-line Analytics : FTIR and HPLC monitor reaction progress in real time.
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Specifications : Residual solvents <0.1% (ICH guidelines); enantiomeric excess >99%.
Reaction Optimization and Catalysis
Brønsted Base Catalysis
Recent advances employ Brønsted bases (e.g., quinuclidine derivatives) to enhance coupling efficiency. This method improves enantioselectivity (up to 99% ee) and reduces side reactions.
Mechanistic Insight :
The base abstracts a proton from the active ester intermediate, accelerating nucleophilic attack by p-nitroaniline:
Solvent Effects
Polar aprotic solvents (e.g., DMF) stabilize the transition state, while additives like molecular sieves minimize hydrolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The acetamido and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetamido and amino derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of (S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide is its potential as an antimicrobial agent. Research has demonstrated that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study assessing various compounds' minimal inhibitory concentrations (MICs) against E. coli and K. pneumoniae, derivatives were found to maintain high efficacy without developing drug resistance. The compound's structural features, such as the nitrophenyl group, play a crucial role in enhancing its antimicrobial properties .
Drug Development
Due to its structural characteristics, this compound is being explored for its potential in drug development, particularly in creating new antibiotics or modifying existing ones.
Research Insights
A patent filed highlights the compound's use in developing dual-enzyme responsive peptides that can target specific bacterial infections more effectively than traditional antibiotics . This approach aims to reduce side effects and improve therapeutic outcomes.
Biochemical Applications
The compound has also shown promise in biochemical applications, particularly in enzyme catalysis and protein interactions.
Enzyme Catalysis
Research indicates that similar compounds can act as substrates or inhibitors for various enzymes, impacting metabolic pathways in bacteria . This property is critical for designing inhibitors that can selectively target pathogenic bacteria without affecting human enzymes.
Protein Interaction Studies
The ability of this compound to form stable interactions with proteins makes it a candidate for studying protein-ligand interactions. Such studies are essential for understanding biochemical pathways and developing targeted therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Analogues in HDAC Inhibition
Compounds with variations in the aryl substituent and zinc-binding groups (ZBGs) were synthesized and evaluated for HDAC inhibitory activity (Table 1).
Key Findings :
- The 4-nitrophenyl group in the target compound improves HDAC binding (IC₅₀ = 320 nM) compared to hydroxylated analogs (5a, 5b), likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .
- Replacing the acetamido ZBG with trifluoroacetamido (6c) significantly boosts potency (IC₅₀ = 180 nM) but reduces solubility, highlighting a trade-off between activity and physicochemical properties .
Antimicrobial Activity of 4-Nitrophenyl Derivatives
1,3,4-Thiadiazole derivatives bearing 4-nitrophenyl groups () exhibit notable antimicrobial activity (Table 2).
| Compound Class | Microbial Target | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | E. coli | 12.5–25 | [2] |
| B. mycoides | 6.25–12.5 | [2] | |
| This compound | Not reported | N/A | – |
Insights :
- The 4-nitrophenyl group may enhance membrane penetration or target-specific interactions in microbial systems .
Comparison :
Physicochemical Properties and Solubility
The 4-nitrophenyl group reduces solubility (8.5 µg/mL) compared to hydroxylated analogs (5a: 15.2 µg/mL) due to increased hydrophobicity. Methoxylation (e.g., 5d in ) further enhances solubility (18.6 µg/mL) but may reduce HDAC affinity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide?
The compound is synthesized via a two-step approach: (1) amide coupling using DMF as a solvent with a tertiary base (e.g., DIPEA) to activate the carboxyl group, followed by (2) HPLC purification (reverse-phase C18 column, acetonitrile/water gradient) to isolate the product. For example, BODIPY NHS ester conjugation in DMF at room temperature for 90 minutes achieved 75% yield after purification . Alternative routes involve alkylation of protected intermediates (e.g., 6-bromo-N-(trityl)hexanamide) under basic conditions, though yields may vary depending on protecting group compatibility .
Q. How is the structural integrity of this compound validated?
Structural confirmation requires multi-modal characterization :
- NMR spectroscopy (¹H, ¹³C) to verify stereochemistry (e.g., (S)-configuration at C2 and C6) and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular ion detection (e.g., [M+H]⁺ or [M+Na]⁺).
- Reverse-phase HPLC with UV detection (λ = 254–280 nm) to confirm purity (>95%) and retention time consistency with standards .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Cytotoxicity profiling via the MTT assay is standard, where hepatoma or cancer cell lines are treated with serial dilutions (e.g., 1–100 µM) and viability is measured at 24–72 hours. For example, analogs like N-(4-hydroxy-3-methoxybenzyl)hexanamide showed dose-dependent cytotoxicity, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Yield optimization involves:
- Solvent screening : DMF or DCM with additives like HOBt/DIC for improved coupling efficiency.
- Temperature control : Reactions at 0–4°C reduce side-product formation during alkylation .
- Protecting group selection : Trityl or THP groups minimize degradation during alkylation, though trityl offers better stability under basic conditions .
- HPLC gradient refinement : Adjusting acetonitrile/water ratios (e.g., 30%→70% over 30 minutes) enhances peak resolution .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
Contradictions arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
- Standardized protocols : Fix serum content (e.g., 10% FBS) and incubation time (e.g., 48 hours).
- Dose-response validation : Triplicate experiments with internal controls (e.g., cisplatin for cytotoxicity).
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., capsaicin analogs) to identify trends in chain length and substituent effects .
Q. What role does the 4-nitrophenyl group play in enzyme inhibition studies?
The 4-nitrophenyl moiety acts as a chromogenic leaving group in enzymatic assays (e.g., glycoside hydrolases). For instance, 4-nitrophenyl substrates (e.g., α/β-pNPGalNAc) enable real-time monitoring of hydrolysis via UV absorbance at 405 nm. Molecular docking simulations (AutoDock Vina®) can predict binding interactions, with validation through kinetic parameters (Km, kcat) .
Q. How can researchers assess the stereochemical stability of this compound under physiological conditions?
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to monitor racemization.
- Circular dichroism (CD) : Track changes in optical activity at 220–260 nm in PBS (pH 7.4, 37°C) over 24 hours.
- Stability-indicating assays : Compare degradation products (e.g., free amine via TLC) under acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
